

# An In-depth Technical Guide to AF488 Carboxylic Acid

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## Compound of Interest

Compound Name: AF488 carboxylic acid

Cat. No.: B12375263

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This guide provides a comprehensive overview of **AF488 carboxylic acid**, a non-reactive form of the bright, green-fluorescent dye, Alexa Fluor 488. It is widely utilized in various life science applications, serving as a reference standard and a versatile tool for bioconjugation.

## Core Concepts: Chemical Identity and Properties

**AF488 carboxylic acid** is a sulfonated rhodamine derivative, a structural feature that imparts high water solubility and relative pH insensitivity. Its chemical structure is characterized by a xanthene core with two sulfonic acid groups and a carboxylic acid group, which is the reactive handle for conjugation.

Chemical Structure:

While the precise, proprietary structure of Alexa Fluor® 488 is not publicly disclosed, a commonly accepted structure for the carboxylic acid form is provided by various suppliers.

## Quantitative Data

The photophysical properties of AF488 make it an exceptional fluorescent probe for a wide range of applications. Key quantitative data are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{\text{ex}}$ )	495 nm	[1]
Emission Maximum ( $\lambda_{\text{em}}$ )	519 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	71,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield ( $\Phi$ )	0.92	[1]
Molecular Weight	~648.75 g/mol	[1]
Optimal pH Range	4 - 10	[1]

## Experimental Protocols

**AF488 carboxylic acid** is primarily used for covalent labeling of biomolecules containing primary amines (e.g., proteins, amine-modified oligonucleotides) through carbodiimide-mediated chemistry. This process involves the activation of the carboxylic acid group to form a reactive intermediate that readily couples with an amine.

### Carbodiimide-Mediated Conjugation of AF488 Carboxylic Acid to a Protein

This protocol provides a general workflow for conjugating **AF488 carboxylic acid** to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **AF488 carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

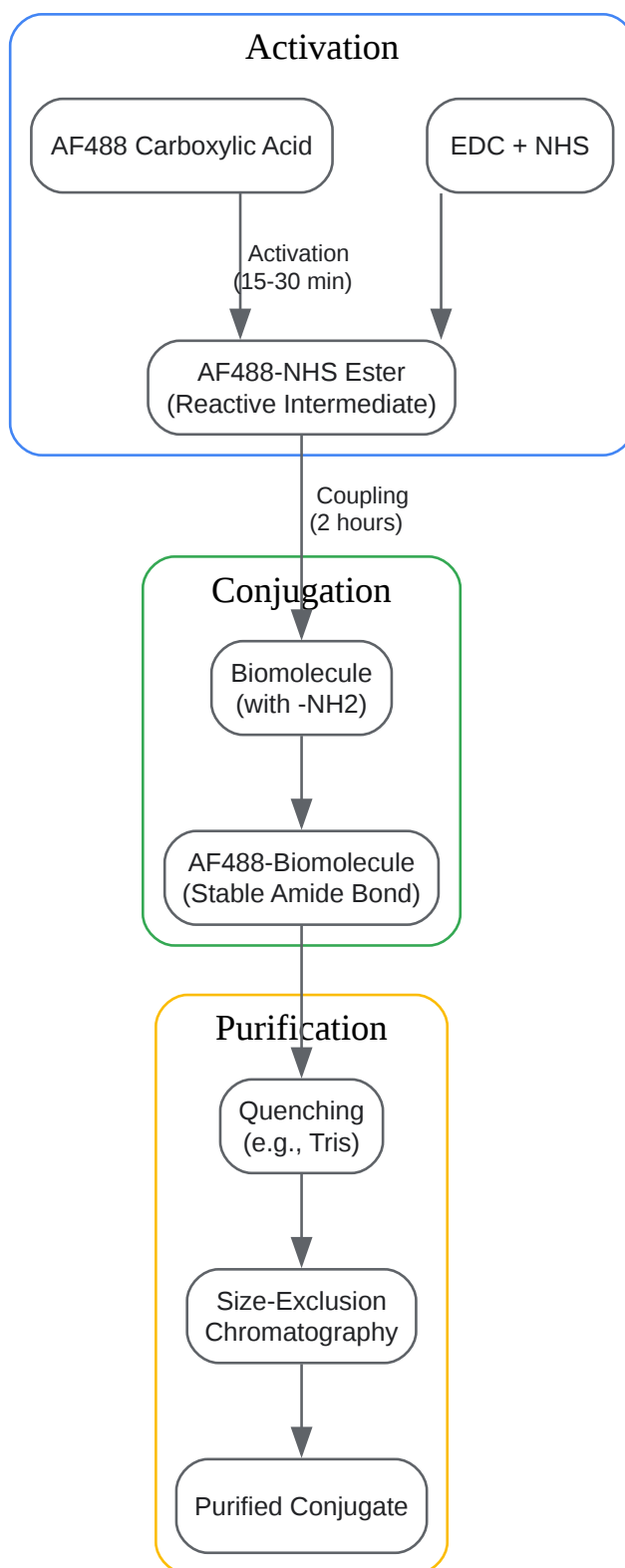
- Prepare Stock Solutions:
  - Dissolve **AF488 carboxylic acid** in anhydrous DMSO to a concentration of 10 mg/mL.
  - Dissolve EDC in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.
  - Dissolve NHS in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.
- Activate **AF488 Carboxylic Acid**:
  - In a microcentrifuge tube, combine a desired molar excess of **AF488 carboxylic acid** with EDC and NHS in the Conjugation Buffer. A common starting point is a 2:5:1 molar ratio of Protein:EDC:NHS.
  - Incubate the mixture at room temperature for 15-30 minutes, protected from light.
- Conjugation to Protein:
  - Add the activated **AF488 carboxylic acid** mixture to the protein solution. The pH of the protein solution should be adjusted to 7.2-8.0 for efficient coupling to primary amines.
  - Incubate the reaction for 2 hours at room temperature, with gentle stirring or rocking, and protected from light.
- Quench the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 1 hour at room temperature to quench any unreacted NHS-ester.

- Purify the Conjugate:
  - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterize the Conjugate:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488).

## Visualizations

### Experimental Workflow: Carbodiimide-Mediated Conjugation

The following diagram illustrates the key steps in the conjugation of **AF488 carboxylic acid** to a primary amine-containing molecule using EDC and NHS.



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## References

- 1. lumiprobe.com [lumiprobe.com]
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